molecular formula C11H11N3 B2946238 3,6-dihydro-2H-[1,2'-bipyridine]-6'-carbonitrile CAS No. 1602314-41-9

3,6-dihydro-2H-[1,2'-bipyridine]-6'-carbonitrile

Cat. No.: B2946238
CAS No.: 1602314-41-9
M. Wt: 185.23
InChI Key: HOBJFKFKBGWEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile is a heterocyclic compound that features a bipyridine core with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of bipyridine derivatives with nitrile-containing reagents under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3,6-dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The compound’s bipyridine core allows it to bind to metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile is unique due to its specific bipyridine core and carbonitrile group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h1-2,4-6H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJFKFKBGWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.